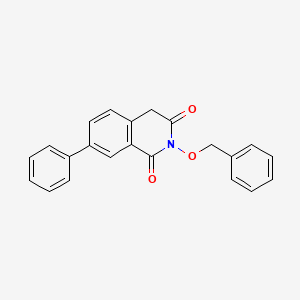
2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the benzyloxy group and the formation of the isoquinoline ring. Researchers have explored various synthetic routes, considering both traditional methodologies and light-induced methods . These approaches aim to achieve efficient yields and high purity.
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione consists of a fused isoquinoline ring system with a phenyl group and a benzyloxy substituent. The arrangement of atoms and bonds within the molecule determines its properties and reactivity. Analyzing its 1H NMR, 13C NMR, and other spectroscopic data provides insights into its structural features .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo arylation or alkylation reactions with hydrazines under photoinduced conditions . Understanding its reactivity and potential transformations is crucial for designing derivatives with desired properties.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione is utilized in the synthesis of heterocyclic compounds. For example, the reaction of 2-phenylisoquinoline-1,3-(2H,4H)-dione with aromatic aldehydes produces derivatives in moderate yield. These derivatives are significant in the development of new glycosides and potentially useful in various chemical applications (Shaheen, Saleh, & Gafaar, 2020).
Antitumor Agents
Isoquinoline-1,3-(2H,4H)-dione derivatives have shown promise as antitumor agents. They are capable of inhibiting cyclin-dependent kinase 4 (CDK4) selectively, demonstrating potential in cancer treatment. The structural variations in these compounds, such as substituents on the phenyl ring, significantly influence their CDK4 inhibitory activity (Tsou et al., 2009).
HIV-1 Integrase and Reverse Transcriptase Inhibitors
These compounds have been identified as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. They show potential as antiviral agents, particularly in the inhibition of HIV-1 replication in cells. The specific chemical modifications in these derivatives significantly influence their effectiveness against HIV-1 (Billamboz et al., 2011).
Development of Thermally Activated Delayed Fluorescent Emitters
Benzoisoquinoline-1,3-dione derivatives have been used to develop thermally activated delayed fluorescent (TADF) emitters. These emitters, which incorporate the benzoisoquinoline-1,3-dione moiety, demonstrate high quantum efficiency and potential applications in display technologies (Yun & Lee, 2017).
Selective Targeting of Breast Cancer
Some naphthalimide analogues, structurally related to 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione, have shown selective targeting abilities for breast cancer cells. They function via the aryl hydrocarbon receptor pathway, offering a novel approach for breast cancer treatment (Gilbert et al., 2020).
Mecanismo De Acción
The exact mechanism of action for 2-(Benzyloxy)-7-phenylisoquinoline-1,3(2H,4H)-dione remains an area of investigation. Researchers have explored its antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains . Further studies are needed to elucidate its specific targets and mode of action.
Propiedades
IUPAC Name |
7-phenyl-2-phenylmethoxy-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-14-19-12-11-18(17-9-5-2-6-10-17)13-20(19)22(25)23(21)26-15-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDJJFZRUUIJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N(C1=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



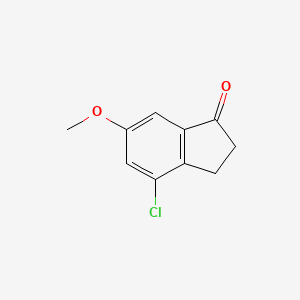


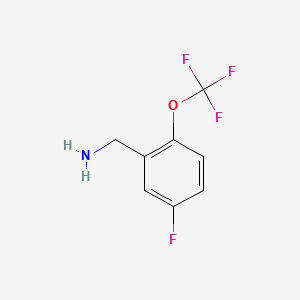
![2-(2,6,7,8-Tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetic acid](/img/structure/B3211691.png)
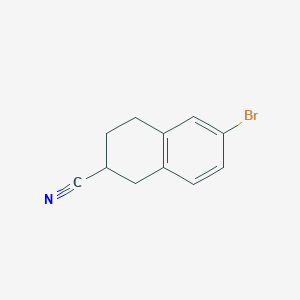
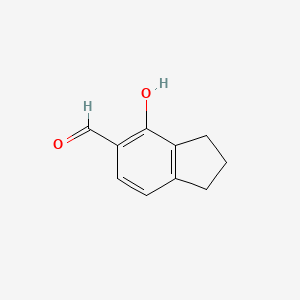
![4-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B3211709.png)
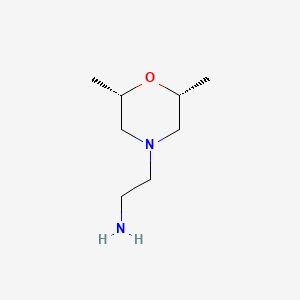



![5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3211758.png)
